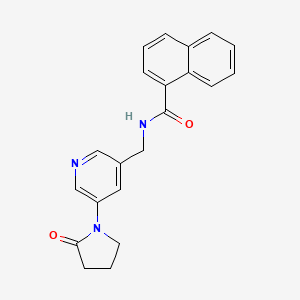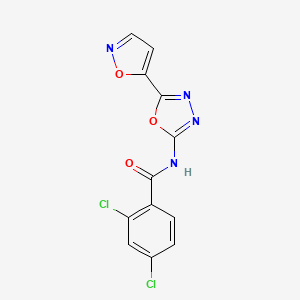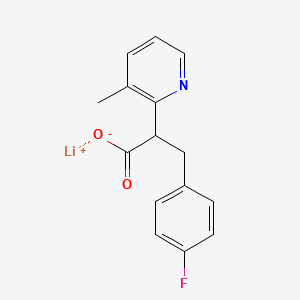
Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate" appears to be a complex organic molecule that may involve lithium coordination with a fluorophenyl group and a methylpyridinyl group. The structure suggests potential applications in organic synthesis and materials science due to the presence of lithium, which is known for its reactivity and utility in various chemical reactions.
Synthesis Analysis
The synthesis of related fluorinated compounds and lithium derivatives has been explored in the literature. For instance, the stereoselective synthesis of 3-fluoro azetidinones involves the treatment of S-Phenyl 2-fluoropropanethioate with lithium diisopropylamide to form a lithium enolate, which then reacts with aldehyde imines to yield trans-3-fluoro-3-methyl-2-azetidinone derivatives . Additionally, directed lithiation of 4-fluoropyridines using n-butyllithium-TMEDA chelate or lithium diisopropylamide at low temperatures has been reported to produce various 3,4-disubstituted pyridines, demonstrating the versatility of lithium-mediated functionalization of halopyridines .
Molecular Structure Analysis
The molecular structure of the compound likely involves coordination between lithium and the organic moieties. The presence of a 4-fluorophenyl group and a 3-methylpyridin-2-yl group suggests potential for complexation and interaction with lithium. Structural factors controlling the aggregation of lithium phenolates in weakly polar aprotic solvents have been studied, indicating that substituents can influence the equilibrium between different aggregated forms of lithium complexes .
Chemical Reactions Analysis
Lithium compounds are known to participate in various chemical reactions. The facile addition of methyl lithium to a 4-vinylpyridine system has been observed, leading to cyclized products upon heating with hydrochloric acid . This demonstrates the reactivity of lithium compounds in nucleophilic addition reactions. The lithiation of halopyridines and subsequent reactions with electrophiles to yield substituted pyridines further exemplifies the chemical versatility of lithium in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium compounds are influenced by their molecular structure and the nature of their substituents. For example, the aggregation of lithium phenolates in solution can be affected by the basicity of the anion and the steric effects of substituents, which in turn can influence the reactivity and selectivity of lithium-mediated reactions . The specific properties of "Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate" would depend on its precise structure and the solvent system used, but it can be inferred that the presence of fluorine and the pyridine ring would contribute to its reactivity and potential applications in synthesis.
Eigenschaften
IUPAC Name |
lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2.Li/c1-10-3-2-8-17-14(10)13(15(18)19)9-11-4-6-12(16)7-5-11;/h2-8,13H,9H2,1H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZDAYZGZWWAPY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=CC=C1)C(CC2=CC=C(C=C2)F)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FLiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020767.png)

![1-benzyl-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020771.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3020772.png)
![2-(2-(1H-indol-3-yl)ethyl)-3-amino-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3020773.png)

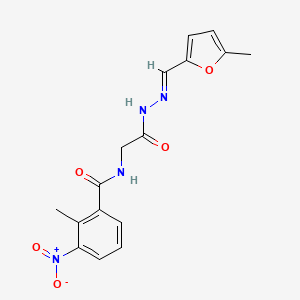
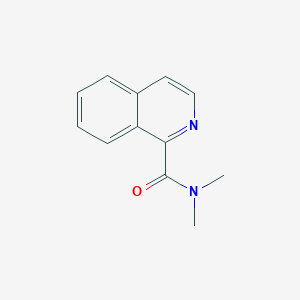
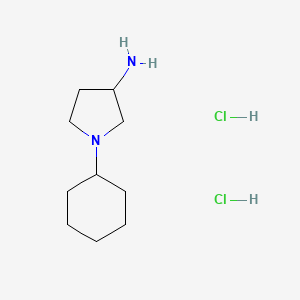
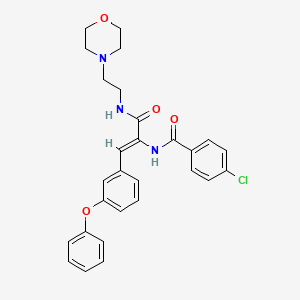
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B3020781.png)
![N-(3,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3020782.png)
